molecular formula C24H19Cl2FN2 B10932871 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10932871
M. Wt: 425.3 g/mol
InChI Key: ASQCSUSBOPQOLK-UHFFFAOYSA-N
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Description

4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with various functional groups, including chloro, fluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and pyrazole derivatives. Common synthetic routes may involve:

    Nucleophilic Substitution: A nucleophilic substitution reaction where a pyrazole derivative reacts with a substituted benzyl halide in the presence of a base.

    Aromatic Substitution: Electrophilic aromatic substitution reactions to introduce chloro and fluoro groups onto the benzyl ring.

    Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Stille coupling to form carbon-carbon bonds between aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove halogen atoms or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors or liquid crystals.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and fluoro substituents on the benzyl ring, along with the specific substitution pattern on the pyrazole ring, gives 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole unique chemical and physical properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C24H19Cl2FN2

Molecular Weight

425.3 g/mol

IUPAC Name

4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C24H19Cl2FN2/c1-15-6-3-8-17(12-15)23-22(26)24(18-9-4-7-16(2)13-18)29(28-23)14-19-20(25)10-5-11-21(19)27/h3-13H,14H2,1-2H3

InChI Key

ASQCSUSBOPQOLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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